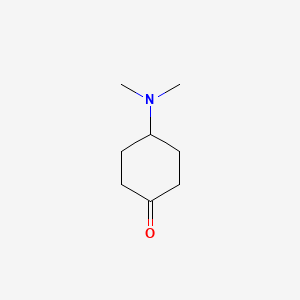

4-(Dimethylamino)cyclohexanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(dimethylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9(2)7-3-5-8(10)6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBFUMXVHAJSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438804 | |

| Record name | 4-(dimethylamino)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-34-1 | |

| Record name | 4-(dimethylamino)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cyclohexanone is a substituted cyclic ketone of interest in medicinal chemistry and organic synthesis. Its derivatives have been investigated for a range of biological activities, making the parent compound a valuable scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO | [1][2] |

| Molecular Weight | 141.21 g/mol | [1] |

| Boiling Point | 213.3 °C at 760 mmHg | [2][3] |

| Density | 0.96 g/cm³ | [2] |

| Flash Point | 71 °C | [2][3] |

| CAS Number | 40594-34-1 | [1][2] |

| Appearance | Colorless to pale yellow liquid (presumed) | |

| Solubility | Expected to be soluble in organic solvents. | [4][5] |

| Slightly soluble in water. | [5][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis: Reductive Amination of Cyclohexanone

This protocol describes a general procedure for the synthesis of this compound via reductive amination of cyclohexanone with dimethylamine.

Materials:

-

Cyclohexanone

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Glacial acetic acid (optional, as a catalyst)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane for extraction

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: To the stirred solution, add a solution of dimethylamine (1.1-1.5 equivalents).

-

Iminium Ion Formation: If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Monitor the temperature, as the reaction may be exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Characterization Protocols

Objective: To confirm the molecular structure of this compound.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Data (Predicted):

-

A singlet corresponding to the six protons of the dimethylamino group (-N(CH₃)₂).

-

Multiplets corresponding to the protons on the cyclohexanone ring. The protons alpha to the carbonyl group will be the most deshielded among the ring protons.

-

-

Expected ¹³C NMR Data (Predicted):

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks:

-

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[7]

-

C-H stretching vibrations for the alkyl groups in the range of 2850-3000 cm⁻¹.

-

C-N stretching vibration.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the characterized final product, this compound.

Caption: Synthesis and Characterization Workflow.

Biological Activity

While this compound itself does not have extensively reported biological activity, its derivatives, particularly diarylidene cyclohexanones, have been investigated for various pharmacological properties, including anti-inflammatory and potential anticancer activities.[9][10] The core structure serves as a valuable starting point for the synthesis of biologically active molecules. Further research is required to elucidate any intrinsic biological role of the parent compound.

References

- 1. 4-(Dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:40594-34-1 | Chemsrc [chemsrc.com]

- 4. Cyclohexanone - Essential Intermediate for Nylon Production [epchems.com]

- 5. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 6. Cyclohexanone - Sciencemadness Wiki [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 4-(Dimethylamino)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)cyclohexanone is a substituted cyclohexanone derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, characterized by a cyclohexanone ring and a dimethylamino substituent at the 4-position, gives rise to specific spectroscopic signatures. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide combines theoretical predictions based on analogous structures with general experimental protocols.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data for cyclohexanone, 4-substituted cyclohexanones, and compounds containing a dimethylamino group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.2 - 2.5 | Multiplet | 4H | Protons on C2 and C6 (adjacent to carbonyl) |

| ~1.8 - 2.1 | Multiplet | 4H | Protons on C3 and C5 (adjacent to CH-N) |

| ~2.5 - 2.8 | Multiplet | 1H | Proton on C4 (methine proton) |

| ~2.3 | Singlet | 6H | Protons of the two methyl groups on nitrogen |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~210 | C1 (Carbonyl carbon) |

| ~55 - 65 | C4 (Carbon bearing the dimethylamino group) |

| ~40 | C2 and C6 |

| ~30 | C3 and C5 |

| ~40 | Methyl carbons of the dimethylamino group |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2940 - 2860 | Strong | C-H Stretch | Aliphatic C-H |

| ~2820 - 2780 | Medium | C-H Stretch | N-CH₃ |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1450 | Medium | C-H Bend | CH₂ Scissoring |

| ~1250 | Medium | C-N Stretch | Tertiary Amine |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - N(CH₃)₂]⁺ |

| 71 | [C₄H₇O]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be introduced via a gas chromatograph for separation and subsequent ionization.

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer.

-

-

Ionization Technique:

-

Electron Ionization (EI): This is a common technique for GC-MS and provides a characteristic fragmentation pattern.

-

Electrospray Ionization (ESI): This is a softer ionization technique suitable for direct infusion and is less likely to cause extensive fragmentation, often showing a prominent molecular ion peak.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer will scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound, along with generalized experimental protocols for data acquisition. While experimental data for this specific molecule is not widely available in the public domain, the predicted values and methodologies presented here offer a solid foundation for researchers and scientists working with this compound. The combination of NMR, IR, and MS techniques provides a powerful toolkit for the unambiguous structural confirmation of this compound and its derivatives, which is crucial for its application in drug development and chemical research.

An In-depth Technical Guide to 4-(Dimethylamino)cyclohexanone (CAS: 40594-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)cyclohexanone is a versatile bifunctional molecule featuring a reactive ketone and a tertiary amine within a cyclohexyl scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its derivatives have shown a range of biological activities, most notably as analgesic compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and known applications of this compound, with a focus on its relevance to drug discovery and development. Due to the limited publicly available data on the parent compound, information from closely related derivatives is included to provide a broader context for its potential applications and chemical behavior.

Physicochemical Properties

While a specific melting point for this compound is not widely reported, its other known physicochemical properties are summarized in the table below. The data suggests it is a liquid at room temperature with a relatively high boiling point. Its structure, containing both a polar ketone and a basic amino group, suggests miscibility with a range of organic solvents.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 40594-34-1 | [1] |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1][3] |

| Boiling Point | 213.3 °C at 760 mmHg | [1] |

| Density | 0.96 g/cm³ | [1] |

| Flash Point | 71 °C | [1] |

| Refractive Index | 1.471 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Solubility | Soluble in common organic solvents. Slightly soluble in water. | [4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the introduction of the dimethylamino group onto a cyclohexanone scaffold.

Synthetic Pathways

Two common strategies for the synthesis of this compound are:

-

Reductive Amination of Cyclohexanone: This is a direct approach where cyclohexanone reacts with dimethylamine in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride or sodium cyanoborohydride being common laboratory-scale reagents.[5] Industrial-scale production may utilize catalytic hydrogenation.[6][7][8]

-

Eschweiler-Clarke Methylation of 4-Aminocyclohexanone: This method involves the exhaustive methylation of 4-aminocyclohexanone using formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion followed by reduction with formate.[9][10][11][12]

General Synthetic Workflow: Reductive Amination

Caption: Reductive amination of cyclohexanone.

General Synthetic Workflow: Eschweiler-Clarke Reaction

Caption: Eschweiler-Clarke methylation of 4-aminocyclohexanone.

Experimental Protocol: Eschweiler-Clarke Methylation (General Procedure)

-

To a round-bottom flask, add the primary or secondary amine (1.0 eq).

-

Add an excess of formic acid (e.g., 2.0-3.0 eq) and formaldehyde (e.g., 2.0-3.0 eq, typically as an aqueous solution).[9]

-

Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).[9]

-

Cool the reaction mixture to room temperature and make it basic by the addition of a suitable base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography if necessary.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups of the dimethylamino moiety. The cyclohexyl protons would appear as a series of multiplets. The protons alpha to the ketone (positions 2 and 6) would be deshielded compared to the other ring protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display a characteristic signal for the carbonyl carbon in the range of 205-220 ppm. The carbons of the dimethylamino group would appear as a single peak. The remaining four distinct carbon environments of the cyclohexyl ring would also be observed.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (Predicted)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 141. A key fragmentation pathway for cyclic ketones is α-cleavage, which would lead to the loss of alkyl radicals. For amines, fragmentation often occurs via cleavage of the C-C bond adjacent to the nitrogen atom.[13][14]

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, with the most prominent being their analgesic properties.[15][16]

Analgesic Activity of Derivatives

A significant body of research has focused on 4-aryl-4-(dimethylamino)cyclohexanone derivatives as potent opioid analgesics. For instance, 4-dimethylamino-4-(p-tolyl)cyclohexanone has demonstrated analgesic potency comparable to morphine.[15] The mechanism of action for these derivatives is believed to involve interaction with opioid receptors.

Role as a Synthetic Intermediate

The ketone and amine functionalities of this compound allow for a wide range of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The cyclohexanone ring can be further functionalized, and the dimethylamino group can influence the pharmacokinetic properties of a drug candidate.

Signaling Pathway Implication for Derivatives

Caption: Opioid receptor agonism by derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development, primarily as a scaffold for the synthesis of analgesic compounds. While detailed experimental and biological data on the parent compound are limited in the public domain, the extensive research on its derivatives highlights the importance of this chemical entity. Further investigation into the properties and reactivity of this compound itself could unveil new applications and synthetic strategies for the creation of novel and effective therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4-(Dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 5. This compound | 40594-34-1 | Benchchem [benchchem.com]

- 6. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]

- 7. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 12. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. 4-Dimethylamino-4-(p-tolyl)cyclohexanone - Wikipedia [en.wikipedia.org]

- 16. 4-(Dimethylamino)-4-phenylcyclohexan-1-one | C14H19NO | CID 11424492 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 4-(Dimethylamino)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 4-(dimethylamino)cyclohexanone, a versatile building block in medicinal chemistry and materials science. The document details the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification and characterization of this compound.

Physicochemical Properties

This compound is a cyclic ketone with the molecular formula C₈H₁₅NO.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 141.21 g/mol [1][2][3] |

| CAS Number | 40594-34-1[1][2][3] |

| Boiling Point | 213.3 °C at 760 mmHg[4] |

| Density | 1.0 g/cm³ |

Synthesis Protocol: Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 1,4-cyclohexanedione. This one-pot reaction involves the formation of an enamine or iminium ion intermediate from the reaction of the dione with dimethylamine, followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[5][6]

Reaction:

1,4-Cyclohexanedione + Dimethylamine --(Sodium Triacetoxyborohydride, Acetic Acid)--> this compound

Experimental Protocol:

-

Reaction Setup: To a solution of 1,4-cyclohexanedione (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethylamine (2.0-2.5 equivalents, often as a solution in THF or as the hydrochloride salt with a non-nucleophilic base like triethylamine).

-

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion/enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 - 2.5 | m | 4H | H-2, H-6 (Axial & Equatorial) |

| ~2.2 | s | 6H | -N(CH₃)₂ |

| ~1.8 - 2.0 | m | 4H | H-3, H-5 (Axial & Equatorial) |

| ~2.6 - 2.8 | m | 1H | H-4 |

Note: Predicted chemical shifts. 'm' denotes multiplet, 's' denotes singlet.

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (δ) ppm | Assignment |

| > 200 | C=O (C-1) |

| ~ 60 | C-N (C-4) |

| ~ 40 | -N(CH₃)₂ |

| ~ 35 | C-2, C-6 |

| ~ 30 | C-3, C-5 |

Note: Predicted chemical shifts.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information about the number of attached protons to each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule. In the ¹³C NMR spectrum, assign the peaks based on their chemical shifts and comparison with predicted values or data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong, Sharp | C=O stretch (ketone)[7] |

| 2940 - 2860 | Medium-Strong | C-H stretch (aliphatic) |

| ~2780 | Medium | C-H stretch (N-CH₃) |

| 1450 - 1470 | Medium | C-H bend (methylene scissoring) |

| ~1200 | Medium | C-N stretch |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 141 | [M]⁺ (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 98 | [M - N(CH₃)₂]⁺ |

| 84 | [M - C₂H₅N]⁺ (from McLafferty-type rearrangement) |

| 71 | [C₄H₇O]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Spectral Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and propose structures for the major fragment ions to support the overall molecular structure.

Visualization of the Elucidation Workflow

The logical process for the structure elucidation of this compound can be visualized as a workflow diagram.

References

- 1. 4-(Dimethylamino)cyclohexan-1-one | C8H15NO | CID 10374545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 40594-34-1 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)cyclohexanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)cyclohexanone, a key chemical intermediate. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This document outlines the theoretical and practical aspects of its solubility, including experimental protocols for determination and a structured presentation of available data.

Solubility Data

For research and development purposes, it is imperative to experimentally determine the solubility of this compound in the specific solvent systems relevant to your application. The following table is provided as a template for recording such experimental data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | CH₃OH | 32.04 | TBD | TBD |

| Ethanol | C₂H₅OH | 46.07 | TBD | TBD |

| Acetone | CH₃COCH₃ | 58.08 | TBD | TBD |

| Ethyl Acetate | CH₃COOC₂H₅ | 88.11 | TBD | TBD |

| Dichloromethane | CH₂Cl₂ | 84.93 | TBD | TBD |

| Toluene | C₇H₈ | 92.14 | TBD | TBD |

| Cyclohexane | C₆H₁₂ | 84.16 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in an organic solvent using the isothermal equilibrium gravimetric method. This method is reliable and provides accurate quantitative data.[1][2][3][4]

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Thermostatic water bath or incubator

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.[5][6][7]

-

-

Equilibrium Verification:

-

Periodically, and without disturbing the temperature, take small aliquots of the supernatant.

-

Analyze the concentration of the solute in the aliquots. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation due to temperature changes.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or watch glass. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. A gentle stream of nitrogen or air can be used to accelerate evaporation.

-

Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.[3][4]

-

2.3. Data Calculation

-

Mass of the solute: (Mass of dish + solid residue) - (Mass of empty dish)

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + solid residue)

-

Solubility ( g/100 g of solvent): (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL): Solubility ( g/100 g of solvent) x Density of solvent (g/mL)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide provides the necessary framework for understanding and determining the solubility of this compound. Accurate solubility data is fundamental for the successful application of this compound in various scientific and industrial settings. Researchers are encouraged to use the provided protocol to generate precise and reliable data for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Theoretical Exploration of 4-(dimethylamino)cyclohexanone Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the conformational preferences of 4-(dimethylamino)cyclohexanone. Cyclohexanone derivatives are pivotal scaffolds in medicinal chemistry, and understanding their three-dimensional structure is critical for rational drug design and development. This document outlines the fundamental principles governing the conformational isomerism of this molecule, focusing on the energetic interplay between the carbonyl group and the dimethylamino substituent. We present a detailed computational workflow for conformational analysis, summarize key quantitative data derived from theoretical calculations on analogous systems, and provide illustrative diagrams to elucidate the logical relationships in conformational determination.

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry. In the context of drug design, the specific three-dimensional arrangement of a molecule (its conformation) dictates its interaction with biological targets, thereby influencing its efficacy and selectivity. This compound presents an interesting case study in conformational analysis, where the interplay between the steric bulk and electronic effects of the dimethylamino group and the geometric constraints imposed by the sp²-hybridized carbonyl carbon determines the molecule's preferred shape.

The dominant conformations of cyclohexane rings are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of angular and torsional strain.[1] For substituted cyclohexanones, the equilibrium between different chair conformers is of primary interest. The key question for this compound is the energetic preference for the dimethylamino group to occupy an axial versus an equatorial position.

Conformational Analysis of this compound

The two primary chair conformations of this compound involve the dimethylamino group in either an axial or an equatorial position. The relative stability of these conformers is determined by the steric interactions between the substituent and the rest of the ring.

-

Equatorial Conformer: In this conformation, the bulky dimethylamino group is positioned away from the cyclohexane ring, minimizing steric hindrance. Specifically, it avoids unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[2] This is generally the more stable conformation for large substituents.[3]

-

Axial Conformer: When the dimethylamino group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C2 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, increases the overall energy of the conformer.

The presence of the carbonyl group at C1 slightly flattens the ring at that position, which can influence the magnitude of these steric interactions compared to a standard cyclohexane ring.

Logical Workflow for Determining the Most Stable Conformer

The process of identifying the most stable conformer for a substituted cyclohexane follows a logical progression of steps, as illustrated in the diagram below. This workflow is applicable to both theoretical and experimental approaches.

Caption: A logical workflow for determining the most stable conformer of a substituted cyclohexane.

Quantitative Conformational Data

The following tables summarize estimated quantitative data for the conformational analysis of this compound based on theoretical calculations of similar substituted cyclohexanes.

Table 1: Estimated Relative Energies of this compound Conformers

| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| Equatorial-Chair | 0.0 (Reference) | 0.0 (Reference) |

| Axial-Chair | ~1.2 - 1.5 | ~1.2 - 1.5 |

| Twist-Boat | ~5.0 - 6.0 | ~5.0 - 6.0 |

Note: Values are estimations based on the known A-value of the dimethylamino group and general energy differences for cyclohexane conformers.

Table 2: Estimated Key Dihedral Angles for the Most Stable (Equatorial) Conformer

| Dihedral Angle | Atoms Involved | Estimated Angle (°) |

| Ring Puckering | C2-C1-C6-C5 | ~55-60 |

| Ring Puckering | C1-C2-C3-C4 | ~55-60 |

| Substituent Orientation | C3-C4-C5-N | ~175-180 |

Note: These are idealized angles for a chair conformation. Actual values from DFT calculations may vary slightly.

Experimental Protocols

While this guide focuses on theoretical studies, experimental validation is crucial. The following outlines the general methodologies for key experiments that would be cited in a comprehensive study.

Synthesis and Purification of this compound

A common route for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding 4-substituted cyclohexanol.[4]

Protocol:

-

Reaction Setup: To a solution of 4-(dimethylamino)cyclohexanol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system) at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and byproducts. This typically involves washing with a basic solution (e.g., saturated sodium bicarbonate) followed by brine.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexanes. The coupling constants between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.

Protocol:

-

Sample Preparation: Dissolve a sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The multiplicity and coupling constants (³J_HH) of the proton at C4 (the proton attached to the same carbon as the dimethylamino group) are particularly informative.

-

Data Analysis:

-

A large coupling constant (typically 8-12 Hz) for the C4 proton with its neighboring axial protons is indicative of the C4 proton being in an axial position, which means the dimethylamino group is in the equatorial position.

-

A small coupling constant (typically 2-4 Hz) would suggest the C4 proton is in an equatorial position, and thus the dimethylamino group is axial.

-

-

Low-Temperature NMR: To slow down the rate of chair-chair interconversion, NMR spectra can be acquired at low temperatures. This may allow for the observation of distinct signals for both the axial and equatorial conformers, enabling a direct measurement of their population ratio.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations are a standard method for investigating the conformational preferences of organic molecules. A typical workflow is depicted below.

Caption: A typical computational workflow for the conformational analysis of a small molecule.

Conclusion

The theoretical analysis of this compound strongly suggests a significant preference for the chair conformation where the dimethylamino group occupies the equatorial position. This preference is driven by the avoidance of steric strain associated with 1,3-diaxial interactions. While direct experimental data for this specific molecule is sparse, the principles of conformational analysis of substituted cyclohexanes, supported by computational modeling of analogous systems, provide a robust framework for understanding its three-dimensional structure. The methodologies and workflows presented in this guide offer a comprehensive approach for researchers in drug discovery and development to investigate the conformational properties of this and related molecules, which is a critical step in the design of novel therapeutics.

References

4-(Dimethylamino)cyclohexanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethylamino)cyclohexanone, a versatile building block in organic synthesis with significant potential in pharmaceutical and chemical applications. This document outlines its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in drug discovery and development.

Core Compound Data

This compound is a cyclic ketone derivative featuring a dimethylamino substituent. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C8H15NO | [1][2][3] |

| Molecular Weight | 141.21 g/mol | [1][2][3] |

| CAS Number | 40594-34-1 | [1][2] |

| Boiling Point | 213.3 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of 1,4-cyclohexanedione. This method offers high selectivity and efficiency.

Experimental Protocol: Reductive Amination of 1,4-Cyclohexanedione

This protocol is adapted from established procedures for the reductive amination of cyclic ketones.[4][5]

Materials:

-

1,4-Cyclohexanedione

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride or a similar reducing agent

-

Methanol

-

Potassium hydroxide

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A solution of dimethylamine hydrochloride (1.2 equivalents) is prepared in methanol in a round-bottomed flask equipped with a magnetic stirrer.

-

Potassium hydroxide (1.2 equivalents) is added to the stirred solution to liberate the free dimethylamine.

-

1,4-Cyclohexanedione (1.0 equivalent) is then added to the reaction mixture.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the enamine or iminium ion intermediate.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the suspension over a period of 30 minutes, controlling any potential exotherm.

-

The reaction is allowed to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Potential Applications in Drug Development

Cyclohexanone derivatives are recognized as important scaffolds in medicinal chemistry, serving as intermediates in the synthesis of a wide range of bioactive compounds.[6][7] The dimethylamino group can be crucial for the biological activity of certain molecules by participating in interactions such as hydrogen bonding and forming salt bridges with biological targets like enzymes and receptors.[2] Derivatives of similar cyclohexanone compounds have shown a range of biological activities, including antibacterial and anti-inflammatory effects.[8][9][10]

Visualizing Synthesis and Potential Biological Interactions

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway interaction.

Caption: Synthetic workflow for this compound via reductive amination.

Caption: Hypothetical interaction of a this compound derivative with a biological target.

References

- 1. Buy 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone | 65619-06-9 [smolecule.com]

- 2. This compound | 40594-34-1 | Benchchem [benchchem.com]

- 3. Buy this compound hydrochloride | 40594-28-3 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of 4-Aminocyclohexanones: A Technical Guide to Their Discovery, Synthesis, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

The 4-aminocyclohexanone scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the synthesis of a diverse array of pharmacologically active agents. From potent analgesics to treatments for neurodegenerative disorders, the strategic incorporation of this cyclic ketone has paved the way for significant therapeutic advancements. This technical guide provides an in-depth exploration of the discovery and history of 4-aminocyclohexanone derivatives, detailed experimental protocols for their synthesis, a compilation of their physicochemical and pharmacological properties, and an examination of their roles in key signaling pathways.

A Historical Perspective: From Obscurity to Pharmaceutical Mainstay

The journey of 4-aminocyclohexanone derivatives from chemical curiosities to indispensable building blocks in drug discovery has been marked by serendipitous findings and targeted synthetic endeavors. Early mentions in chemical literature focused on the fundamental synthesis and characterization of the core structure. However, it was the unexpected discovery of analgesic activity in related phenylcyclohexylamine compounds that spurred a more profound investigation into the potential of 4-aminocyclohexanone analogs in the mid-20th century.[1]

A pivotal moment in the history of these compounds was the systematic exploration of 4-amino-4-arylcyclohexanones as a novel class of analgesics.[1] Researchers found that modifications to the aryl ring and the amino substituent dramatically influenced the analgesic potency, with some derivatives exhibiting up to 50% of the potency of morphine.[1] This discovery solidified the 4-aminocyclohexanone core as a promising pharmacophore for centrally acting agents.

Further cementing its importance, the trans-isomer of 4-aminocyclohexanol, a direct synthetic precursor to 4-aminocyclohexanone, was identified as a key intermediate in the synthesis of Ambroxol, a widely used mucolytic agent.[2] More recently, N-protected derivatives of 4-aminocyclohexanone have become crucial in the industrial synthesis of pramipexole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[3] This evolution from a simple cyclic amine to a versatile pharmaceutical intermediate underscores the enduring value of the 4-aminocyclohexanone scaffold.

Physicochemical and Pharmacological Properties

The utility of 4-aminocyclohexanone derivatives is intrinsically linked to their structural and biological characteristics. The following tables summarize key quantitative data for the parent compound and some of its notable derivatives.

Table 1: Physicochemical Properties of Selected 4-Aminocyclohexanone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminocyclohexanone | 87976-86-1 | C₆H₁₁NO | 113.16 | N/A |

| 4-Aminocyclohexanone Hydrochloride | 675112-40-0 | C₆H₁₂ClNO | 149.62 | 205 (dec.)[4] |

| trans-4-Aminocyclohexanol | 27489-62-9 | C₆H₁₃NO | 115.17 | 108-113 |

| 4-N-Boc-aminocyclohexanone | 179321-49-4 | C₁₁H₁₉NO₃ | 213.27 | 114-118 |

Table 2: Pharmacological Data for Selected 4-Aminocyclohexanone Analgesic Derivatives

| Compound | Analgesic Activity (Relative to Morphine) | Notes | Reference |

| 4-Amino-4-(p-methylphenyl)cyclohexanone | 0.5 | One of the most potent in its series. | [1] |

| 4-Amino-4-(p-bromophenyl)cyclohexanone | 0.5 | Demonstrates the influence of aryl substitution. | [1] |

| 4-(m-Hydroxyphenyl)-4-(dimethylamino)cyclohexanone derivatives | Narcotic antagonist activity | Introduction of a m-hydroxy group confers antagonist properties. | [5] |

| Amino alcohol derivatives from phenethyl Grignard reaction | Potent analgesics | Lacked antagonist activity. | [5] |

Key Experimental Protocols

The synthesis of 4-aminocyclohexanone and its derivatives can be achieved through various routes, often starting from readily available precursors like cyclohexanone or 4-aminophenol. The following protocols provide detailed methodologies for the preparation of key intermediates.

Synthesis of 4-Aminocyclohexanone Hydrochloride

A common method for preparing the hydrochloride salt involves the amination of cyclohexanone.[4]

Materials:

-

Cyclohexanone

-

Hydrochloric acid

-

Aminating agent (e.g., ammonia or a primary amine)

-

Solvent (e.g., water or an alcohol)

Procedure:

-

Dissolve cyclohexanone in a suitable solvent in a reaction vessel.

-

Add hydrochloric acid to the solution.

-

Introduce the aminating agent under controlled conditions (temperature and pressure may vary depending on the specific agent).

-

Allow the reaction to proceed for a specified time until completion.

-

Isolate the 4-aminocyclohexanone hydrochloride product, typically by crystallization.

-

Wash the product with a suitable solvent and dry under vacuum.

Synthesis of N-Boc-4-aminocyclohexanone

The Boc-protected derivative is a key intermediate for many pharmaceutical syntheses, including that of pramipexole.[3]

Materials:

-

trans-4-Aminocyclohexanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

A suitable base (e.g., poly-guanidine or triethylamine)

-

Dichloromethane (DCM)

-

Oxidizing agent (e.g., sodium hypochlorite with a TEMPO catalyst, or KMnO₄)

-

Sodium sulfate (anhydrous)

Procedure: Step A: Boc Protection of trans-4-Aminocyclohexanol

-

Suspend trans-4-aminocyclohexanol hydrochloride (e.g., 30 g) in dichloromethane (e.g., 200 ml).[3]

-

Add the base (e.g., poly-guanidine, 50 g).[3]

-

Slowly add Boc anhydride to the stirring mixture at room temperature over 30 minutes.[3]

-

Continue stirring at room temperature for 12-24 hours.[3]

-

Filter to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-N-Boc-trans-4-aminocyclohexanol as a white solid.[3]

Step B: Oxidation to 4-N-Boc-aminocyclohexanone

-

Dissolve the 4-N-Boc-trans-4-aminocyclohexanol in dichloromethane.

-

In a separate flask, prepare a solution of sodium hypochlorite.

-

Add the dichloromethane solution of the alcohol to the sodium hypochlorite solution.

-

Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

-

Slowly add glacial acetic acid, maintaining the reaction temperature below 20°C.

-

Stir the reaction for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 4-N-Boc-aminocyclohexanone as a white solid.[3]

In Vivo Analgesic Activity Screening: Hot Plate Test

This protocol is a standard method for evaluating the central analgesic activity of novel compounds.[6][7]

Materials:

-

Hot plate apparatus with adjustable temperature control

-

Transparent restraining cylinder

-

Test compound, vehicle control, and positive control (e.g., morphine)

-

Male Wistar rats or Swiss albino mice

Procedure:

-

Acclimatize the animals to the testing environment.

-

Determine the baseline pain response by placing each animal on the hot plate (e.g., set to 55 ± 0.5°C) and recording the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal or oral).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Calculate the analgesic effect as the percentage increase in latency compared to the baseline or as the Maximum Possible Effect (%MPE).

Signaling Pathways and Experimental Workflows

The therapeutic effects of 4-aminocyclohexanone derivatives are mediated through their interaction with specific biological targets. The following diagrams illustrate a key signaling pathway and a typical experimental workflow in drug discovery.

Dopamine D2/D3 Receptor Signaling Pathway

Pramipexole, synthesized from a 4-aminocyclohexanone derivative, is a dopamine agonist with high affinity for D2 and D3 receptors.[2] Activation of these Gi/o-coupled receptors initiates a signaling cascade that is crucial for its therapeutic effects in Parkinson's disease.[8][9][10][11][12]

Caption: Dopamine D2/D3 receptor signaling cascade initiated by pramipexole.

Experimental Workflow for Analgesic Drug Discovery

The discovery of novel analgesics from a library of 4-aminocyclohexanone derivatives follows a structured workflow, from initial screening to lead optimization.[6]

Caption: A typical workflow for the discovery and development of novel analgesics.

Conclusion

The 4-aminocyclohexanone framework has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutics. Its synthetic tractability and the diverse pharmacological activities of its derivatives have established it as a high-value intermediate in drug discovery. From the foundational studies on analgesics to the development of treatments for complex neurological disorders, the history of 4-aminocyclohexanone derivatives is a testament to the power of medicinal chemistry to transform simple molecular structures into life-changing medicines. As research continues, it is certain that this versatile core will continue to be a source of innovative drug candidates for years to come.

References

- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neuron - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Novel Aminoketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of novel aminoketone compounds. Aminoketones, organic compounds containing both an amine and a ketone functional group, are significant in medicinal chemistry and organic synthesis.[1] Their bifunctional nature necessitates a multi-faceted analytical approach for unambiguous characterization. This document outlines the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For aminoketones, ¹H and ¹³C NMR are fundamental, with other nuclei like ¹⁵N and ¹⁷O offering deeper insights into electronic structure and tautomerism.[2][3]

Data Presentation: Characteristic NMR Chemical Shifts

The chemical environment of each nucleus determines its resonance frequency. The following table summarizes typical chemical shift (δ) ranges for key protons and carbons in aminoketones.

| Nucleus | Functional Group/Position | Typical Chemical Shift (δ) in ppm | Notes |

| ¹H | Protons α to ketone (CH -C=O) | 2.1 – 2.6[4] | Deshielded by the electron-withdrawing carbonyl group. |

| Protons α to amine (CH -N) | 2.2 – 2.9 | Position can vary based on substitution and solvent. | |

| N-H (Primary/Secondary Amines) | 0.5 – 5.0 (broad) | Chemical shift and multiplicity are highly variable; can be confirmed by D₂O exchange. For some enaminones, this peak can appear further downfield between 4.50 and 9.70 ppm.[5] | |

| Aromatic Protons (Ar-H ) | 6.5 – 8.5 | Substitution pattern affects multiplicity and precise chemical shifts. | |

| ¹³C | Ketone Carbonyl (C =O) | 190 – 220[4] | Highly deshielded and typically a sharp, distinct peak in proton-decoupled spectra. |

| Carbon α to ketone (C -C=O) | 30 – 50[4] | ||

| Carbon α to amine (C -N) | 30 – 60 | ||

| Aromatic Carbons (Ar-C ) | 110 – 160 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a novel aminoketone is as follows:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified aminoketone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6][7]

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.[7]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[7]

-

Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum. A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is generally used to simplify the spectrum to singlets and improve sensitivity.[7]

-

-

Data Processing and Analysis :

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative ratios of different types of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity | Notes |

| Amine (N-H) | N-H Stretch | 3200 – 3500[8] | Medium, somewhat broad | Primary amines (R-NH₂) show two bands (symmetric and asymmetric stretch), while secondary amines (R₂-NH) show one band.[8] Tertiary amines lack this absorption. |

| Ketone (C=O) | C=O Stretch | 1710 – 1725[8] | Strong, sharp | This is one of the most characteristic absorptions in the IR spectrum. Conjugation with a double bond or aromatic ring lowers the frequency to ~1666-1690 cm⁻¹.[8] |

| Alkane (C-H) | C(sp³)-H Stretch | 2800 – 2960[8] | Medium to Strong | Present in most organic molecules. |

| Aromatic (C=C) | C=C Stretch | 1450 – 1600 | Medium to Weak | Often appear as a set of sharp bands. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation :

-

Ensure the aminoketone sample is solid or a neat liquid.

-

Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrument Setup :

-

Data Acquisition :

-

For a solid sample, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[7]

-

-

Data Processing and Analysis :

-

The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Data Presentation: Common Fragmentation Pathways

| Fragmentation Type | Description | Common Neutral Loss / Fragment Ion |

| Molecular Ion (M⁺˙) | The intact molecule with one electron removed. Its m/z value gives the molecular weight. | The highest m/z value in the spectrum (for EI-MS). |

| Nitrogen Rule | A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9] | An odd m/z value for the molecular ion often indicates the presence of one or three nitrogen atoms.[9] |

| α-Cleavage (Amines) | Bond cleavage on the carbon adjacent to the nitrogen, yielding a resonance-stabilized iminium cation.[9] | Loss of an alkyl radical. |

| α-Cleavage (Ketones) | Bond cleavage on either side of the carbonyl group, yielding a resonance-stabilized acylium ion.[9] | Loss of an alkyl radical, producing an R-C≡O⁺ ion. |

| McLafferty Rearrangement | For ketones with a γ-hydrogen, a six-membered ring transition state leads to the elimination of a neutral alkene.[9] | Loss of a neutral alkene molecule (e.g., ethene, propene). |

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation :

-

Prepare a dilute solution of the aminoketone sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of acid (e.g., formic acid) is often added to promote protonation [M+H]⁺ in positive ion mode.

-

-

Instrument Setup :

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a desired m/z range. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental formula.

-

-

Data Processing and Analysis :

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

Use the accurate mass from HRMS to calculate the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure and connectivity of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. It is especially useful for characterizing conjugated systems.

Data Presentation: Electronic Transitions in Aminoketones

| Transition | Description | Typical λₘₐₓ Range (nm) | Molar Absorptivity (ε) |

| n → π | Excitation of a non-bonding electron (from N or O) to an anti-bonding π orbital. | 270 - 300 (for C=O)[10] | Weak (10 - 100 M⁻¹cm⁻¹) |

| π → π | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. | 200 - 400+ | Strong (1,000 - 10,000+ M⁻¹cm⁻¹) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a dilute solution of the aminoketone in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).

-

The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 AU.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrument Setup :

-

Turn on the spectrometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

-

Set the desired wavelength range (e.g., 200-800 nm).

-

-

Data Acquisition :

-

Place the cuvette with the pure solvent (blank) in the spectrometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette.

-

Acquire the absorption spectrum of the sample.

-

-

Data Processing and Analysis :

-

The instrument software will automatically subtract the blank's absorbance from the sample's absorbance.

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

-

Mandatory Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel aminoketone.

Caption: Workflow for the characterization of a novel aminoketone.

Logical Relationship of Spectroscopic Data

This diagram shows how different pieces of spectroscopic data logically combine to support a final structural assignment.

Caption: Logical convergence of spectroscopic data for structure elucidation.

References

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. scilit.com [scilit.com]

- 3. NMR of Enaminones | Semantic Scholar [semanticscholar.org]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatility of 4-(Dimethylamino)cyclohexanone: A Synthetic Building Block for Advanced Chemical Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction